molecular formula C₁₅H₂₅NO₅ B1142684 ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate CAS No. 144403-08-7

ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate

Cat. No.: B1142684
CAS No.: 144403-08-7
M. Wt: 299.36
Attention: For research use only. Not for human or veterinary use.
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Description

ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a piperidine ring with oxo and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.

    Introduction of Oxo and Ester Groups: The oxo group is introduced through oxidation reactions, while the ester groups are typically introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple piperidine ring without additional functional groups.

    6-Oxopiperidine-2-carboxylic acid: A similar compound with a carboxylic acid group instead of ester groups.

    N-Boc-piperidine: A piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group.

Uniqueness

ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)10-8-7-9-11(17)16(10)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHNUTLFXNXQFB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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